

In-Vitro Studies of SR 27897 on Pancreatic Acini:

A Technical Guide

# Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lintitript

Cat. No.: B1675547

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro effects of SR 27897 (also known as **Lintitript**) on pancreatic acini, with a focus on its pharmacological profile, experimental protocols, and relevant signaling pathways. SR 27897 is a potent and selective, non-peptide antagonist of the cholecystokinin type 1 (CCK1) receptor, formerly known as the CCKA receptor. The information presented herein is synthesized from published pharmacological data and standard experimental methodologies for pancreatic acinar cell research.

# Core Findings: SR 27897 as a CCK1 Receptor Antagonist in Pancreatic Acini

In-vitro studies have demonstrated that SR 27897 acts as a competitive antagonist at CCK1 receptors on isolated rat pancreatic acini. This antagonism has been quantified, showing a pA2 value of 7.50 against cholecystokinin (CCK)-stimulated amylase release[1]. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, indicating a high affinity of SR 27897 for the CCK1 receptor in a functional assay.

Furthermore, binding assays on rat pancreatic membranes have determined the equilibrium dissociation constant (Ki) of SR 27897 for the CCK1 receptor to be 0.2 nM[1]. This low Ki value signifies a high binding affinity of the compound for its target receptor. SR 27897 exhibits high



selectivity for the CCK1 receptor over the CCK2 (formerly CCKB) receptor, with IC50 ratios of CCKB to CCKA being 800[1].

# Data Presentation: Pharmacological Profile of SR 27897

The following table summarizes the key quantitative data for SR 27897 from in-vitro studies relevant to pancreatic acini.

| Parameter                                   | Value  | Species/Tissue                   | Assay Type                           | Reference |
|---------------------------------------------|--------|----------------------------------|--------------------------------------|-----------|
| Binding Affinity<br>(Ki)                    | 0.2 nM | Rat Pancreatic<br>Membranes      | Radioligand<br>Binding               | [1]       |
| Functional<br>Antagonism<br>(pA2)           | 7.50   | Isolated Rat<br>Pancreatic Acini | CCK-Stimulated<br>Amylase<br>Release | [1]       |
| Receptor Selectivity (IC50 ratio CCKB/CCKA) | 800    | N/A                              | Binding Assay                        | [1]       |

# **Experimental Protocols**

While the specific, detailed protocol from the primary study on SR 27897 and pancreatic acini by Gully et al. (1993) is not fully available, a standard and widely accepted methodology for such an experiment can be reconstructed based on numerous published protocols for the isolation of rat pancreatic acini and the measurement of secretagogue-stimulated amylase release.

### I. Isolation of Pancreatic Acini from Rat Pancreas

This protocol describes the enzymatic and mechanical dissociation of the pancreas to obtain isolated acini.

Preparation of Reagents:



- HEPES-Ringer buffer (pH 7.4) containing: NaCl, KCl, MgCl2, CaCl2, NaH2PO4, glucose, and HEPES.
- Digestion buffer: HEPES-Ringer buffer supplemented with purified collagenase (e.g., Type
   IV) and soybean trypsin inhibitor.
- Wash buffer: HEPES-Ringer buffer supplemented with bovine serum albumin (BSA).

#### Pancreas Digestion:

- A male Wistar rat is euthanized according to institutional guidelines.
- The pancreas is surgically removed and placed in ice-cold HEPES-Ringer buffer.
- The pancreas is injected with the digestion buffer until it is fully distended.
- The tissue is then minced into small fragments and incubated in a shaking water bath at 37°C for a specified time (typically 30-60 minutes) to allow for enzymatic digestion.
- · Mechanical Dissociation and Filtration:
  - The digested tissue is gently triturated using pipettes of decreasing bore size to mechanically dissociate the acini.
  - $\circ~$  The resulting cell suspension is filtered through a nylon mesh (e.g., 150  $\mu m)$  to remove undigested tissue and debris.

#### Purification of Acini:

- The filtered suspension is centrifuged at low speed (e.g., 50 x g) for a few minutes. The supernatant containing single cells and smaller components is discarded.
- The pellet, enriched with pancreatic acini, is washed multiple times with the wash buffer.

## II. Measurement of CCK-Stimulated Amylase Release

This protocol outlines the procedure for assessing the effect of SR 27897 on amylase secretion stimulated by a CCK analog.



#### Pre-incubation:

- The isolated pancreatic acini are resuspended in fresh wash buffer and pre-incubated at 37°C for a period to allow them to equilibrate.
- · Incubation with Antagonist and Agonist:
  - Aliquots of the acinar suspension are incubated with varying concentrations of SR 27897
     or vehicle for a predetermined time (e.g., 15-30 minutes).
  - Following the pre-incubation with the antagonist, a CCK analog (e.g., CCK-8) is added at various concentrations to stimulate amylase release. The incubation continues for a specified duration (e.g., 30 minutes) at 37°C.
- Sample Collection and Amylase Assay:
  - After incubation, the samples are centrifuged to separate the acini from the supernatant.
  - The supernatant, containing the released amylase, is collected.
  - The amylase activity in the supernatant is measured using a standard amylase assay kit,
     which is typically based on the cleavage of a chromogenic substrate.
  - The total amylase content is determined by lysing the acinar pellet.
  - Amylase release is expressed as a percentage of the total cellular amylase content.
- Data Analysis (pA2 Determination):
  - Dose-response curves for CCK-8 in the absence and presence of different concentrations of SR 27897 are constructed.
  - The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
  - A Schild plot is generated by plotting the log (dose ratio 1) against the log of the molar concentration of SR 27897. The x-intercept of the linear regression of this plot provides the pA2 value.



# Mandatory Visualization Signaling Pathway of CCK in Pancreatic Acinar Cells and Inhibition by SR 27897



Click to download full resolution via product page

Caption: CCK signaling in pancreatic acini and SR 27897 inhibition.

# **Experimental Workflow for In-Vitro Analysis of SR 27897**





Click to download full resolution via product page

Caption: Workflow for SR 27897's effect on amylase release.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Peripheral biological activity of SR 27897: a new potent non-peptide antagonist of CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Vitro Studies of SR 27897 on Pancreatic Acini: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1675547#in-vitro-studies-of-sr-27897-on-pancreatic-acini]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com